Acacetin 7-O-|A-sophoroside
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Overview
Description
Acacetin 7-O-|A-sophoroside is a flavonoid glycoside isolated from the plant Valeriana jatamansi Jones . This compound belongs to the flavonoid class of natural products, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acacetin 7-O-|A-sophoroside typically involves the glycosylation of acacetin with sophorose. The reaction conditions often include the use of glycosyl donors and catalysts to facilitate the formation of the glycosidic bond. Specific details on the synthetic routes and reaction conditions are limited in the literature .
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources such as Valeriana jatamansi Jones. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Acacetin 7-O-|A-sophoroside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Acetyl chloride and benzoyl chloride are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted flavonoid glycosides .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Acacetin 7-O-|A-sophoroside involves multiple molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Anticancer Activity: this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the ERK1/2 and AKT signaling pathways.
Comparison with Similar Compounds
Acacetin 7-O-|A-sophoroside can be compared with other flavonoid glycosides such as:
Linarigenin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Apigenin 7-O-glucoside: Known for its anticancer and neuroprotective activities.
Luteolin 7-O-glucoside: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness: this compound stands out due to its unique glycosylation pattern, which may enhance its bioavailability and therapeutic efficacy compared to other flavonoid glycosides .
Properties
Molecular Formula |
C28H32O15 |
---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-38-12-4-2-11(3-5-12)16-8-15(32)20-14(31)6-13(7-17(20)40-16)39-28-26(24(36)22(34)19(10-30)42-28)43-27-25(37)23(35)21(33)18(9-29)41-27/h2-8,18-19,21-31,33-37H,9-10H2,1H3/t18-,19-,21-,22-,23+,24+,25-,26-,27+,28-/m1/s1 |
InChI Key |
WMIGIKJPLZBUPQ-LFRVIDCTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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